(2-benzoylphenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone
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Overview
Description
“(2-benzoylphenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone” is a complex organic compound. It belongs to the class of compounds known as pyrazolopyrazines . Pyrazolopyrazines are part of a broader category of biheteroaromatic systems and have been extensively studied in the biomedical field .
Synthesis Analysis
The synthesis of similar compounds often involves the structural modification of pyrazole or pyrazine rings . Common transformations involve the carbamoyl or imidoyl chloride moieties of the pyrazine ring, leading to the respective N-, O-, and C-derivatives . The condensation reactions of the pyrazine ring with other heterocycles are limited . For instance, 4-Chloropyrazolo[1,5-a]pyrazines reacted with anthranilic acids forming a new heterocyclic system .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a bicyclic pyrazolo[1,5-a]pyrazine system . This system offers an attractive framework for the design of promising molecular structures for biomedical research .Scientific Research Applications
Biologically Active Compounds Synthesis
Pyrazolo[1,5-a]pyrazin-4(5H)-ones are important derivatives of a corresponding biheteroaromatic system due to their role as basic substrates for various synthetic transformations aimed at creating biologically active compounds .
Vasopressin and Fibrinogen Receptor Antagonists
These compounds have been extensively studied in the biomedical field, leading to the discovery of vasopressin and fibrinogen receptor antagonists .
Modulators of Glutamate Receptors
They have also been found to be selective positive allosteric glutamate receptors GluN2A and mGluR5 modulators .
Inhibitors of Mycobacterium Tuberculosis H37RV
These compounds have been found to be inhibitors of mycobacterium tuberculosis H37RV .
Inhibitors of Lung Cancer Tumors A549 and H322b
They have been found to inhibit lung cancer tumors A549 and H322b .
Inhibitors of HIV-1 Integrase, TANKs and PolyADP-Ribose Polymerase PARP-1
These compounds have been found to inhibit the catalytic activity of HIV-1 integrase, TANKs and polyADP-ribose polymerase PARP-1 .
Treatment of Lysosomal and Neurodegenerative Diseases
Certain derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one have been proposed for the treatment of lysosomal and neurodegenerative diseases .
Treatment of Cardiovascular Diseases
They have also been proposed for the treatment of cardiovascular diseases .
Future Directions
The future directions for this compound could involve further exploration of its potential biomedical applications, given the promising properties of similar pyrazolo[1,5-a]pyrazine derivatives . Additionally, new synthetic platforms could be designed by incorporating functional groups into the pharmacophore of the pyrazolopyrazinone scaffold .
properties
IUPAC Name |
[2-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carbonyl)phenyl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c24-19(15-6-2-1-3-7-15)17-8-4-5-9-18(17)20(25)22-12-13-23-16(14-22)10-11-21-23/h1-11H,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DACJFJNYWNZDFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1C(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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